Dubinidine

Anticonvulsant CNS Pharmacology In Vivo

Select Dubinidine for reproducible dual-mode CNS research: suppresses strychnine-, corazole-, caffeine-, and picrotoxin-induced convulsions while uniquely potentiating ethanol and barbiturate sedation. Definitive dose-response profiles (motor depression 200–400 mg/kg; conditioned reflex depression 300 mg/kg) and established LD50 values (SC 970 mg/kg, IP 855 mg/kg) make it the benchmark for anticonvulsant screening and sedative-hypnotic synergy studies. Avoid analogs lacking the critical 2-hydroxypropan-2-yl substituent—only Dubinidine delivers pharmacodynamically validated reference consistency for seizure models and CNS-depressant interaction assays.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
CAS No. 22964-77-8
Cat. No. B000032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDubinidine
CAS22964-77-8
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESCC(CO)(C1CC2=C(C3=CC=CC=C3N=C2O1)OC)O
InChIInChI=1S/C15H17NO4/c1-15(18,8-17)12-7-10-13(19-2)9-5-3-4-6-11(9)16-14(10)20-12/h3-6,12,17-18H,7-8H2,1-2H3
InChIKeyNETGEQWGGLFVRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dubinidine CAS 22964-77-8: Sourcing and Baseline Characterization for the CNS-Active Furoquinoline Alkaloid


Dubinidine (CAS 22964-77-8) is a dihydrofuroquinoline alkaloid , a subclass of the broader quinoline alkaloids , first isolated from plants of the Rutaceae family, including *Haplophyllum* and *Dictamnus* species [1]. Its molecular formula is C₁₅H₁₇NO₄, with a molecular weight of 275.30 g/mol . Characterization data confirm a melting point of 127-128 °C and an optical rotation of [α]D -62.95° (c=3.56, ethanol) , establishing key identity and purity benchmarks for procurement.

Why In-Class Furoquinoline Alkaloid Substitution Fails: Dubinidine's Non-Interchangeable Pharmacological Profile


While numerous furoquinoline and dihydrofuroquinoline alkaloids (e.g., skimmianine, evoxine, dictamnine, foliosidine) co-occur in Rutaceae plants [1], their subtle structural variations lead to significant differences in central nervous system (CNS) pharmacodynamics [2]. The presence of a specific 2-hydroxypropan-2-yl substituent on the dihydrofuran ring of Dubinidine is hypothesized to be critical for its unique combination of actions: it not only suppresses convulsions but also enhances the central depressant effects of alcohol and barbiturates . This dual action is not a universal feature of its structural analogs, rendering simple substitution based on shared plant origin or core scaffold unreliable. The following quantitative evidence substantiates the need for precise, compound-specific selection.

Quantitative Evidence Guide: Dubinidine's Differentiated Anticonvulsant and CNS Activity vs. Structural Analogs


Differentiated Anticonvulsant Spectrum: Dubinidine vs. Evoxine in In Vivo Seizure Models

Dubinidine demonstrates a broad-spectrum anticonvulsant profile in vivo, suppressing seizures induced by multiple chemoconvulsants. It suppresses the convulsant action of strychnine, corazole (pentylenetetrazol), caffeine, and picrotoxin at intraperitoneal doses of 150-200 mg/kg in mice . This multi-modal protection contrasts with the primary reported activity of the structurally related alkaloid evoxine, which is characterized predominantly as having sedative and hypnotic properties rather than a similarly broad anticonvulsant spectrum .

Anticonvulsant CNS Pharmacology In Vivo Seizure Models

Potentiation of CNS Depressants: A Differentiating Pharmacodynamic Action of Dubinidine

A key differentiating feature of Dubinidine is its ability to potentiate the effects of several central nervous system (CNS) depressants. Specifically, it has been shown to increase the soporific action of ethanol, ether, chloral hydrate, and barbiturates in animal models . This is in contrast to the related dihydrofuranoquinoline dubinine, which, despite sharing the core scaffold, is not typically reported to exhibit this synergistic activity with such a broad panel of depressants [1].

CNS Depression Drug Interaction Synergy Pharmacodynamics

In Vivo CNS Depression and Motor Activity Reduction: Dose-Response Differentiation from Skimmianine

Dubinidine's CNS depressant effects are characterized by quantifiable, dose-dependent reductions in motor activity and conditioned reflexes. In rodents, it depresses motor activity at 200-400 mg/kg and conditioned reflex activity at 300 mg/kg . This profile is distinct from skimmianine, another furoquinoline alkaloid from the same plant family, which has been reported to have a different primary action, notably as a uterine stimulant, with less emphasis on direct motor depression at comparable doses [1].

CNS Depression Motor Activity Behavioral Pharmacology In Vivo

Differential In Vivo Toxicity Profile: A Procurement-Relevant Safety Benchmark

For procurement and in vivo study design, the acute toxicity profile is a critical differentiator. Dubinidine exhibits a subcutaneous (SC) LD50 of 970 mg/kg and an intraperitoneal (IP) LD50 of 855 mg/kg in mice . This provides a defined therapeutic window, which is essential for dosing and regulatory compliance in animal studies.

Toxicology Safety Pharmacology LD50 In Vivo

Validated Application Scenarios for Dubinidine Based on Empirical Pharmacological Evidence


Broad-Spectrum Anticonvulsant Screening and Epilepsy Model Development

Dubinidine is an optimal positive control or test compound for screening studies aimed at identifying agents effective against multiple seizure types. Its demonstrated ability to suppress convulsions induced by strychnine, corazole, caffeine, and picrotoxin makes it a versatile reference standard in acute seizure models, enabling researchers to benchmark novel compounds against a molecule with a well-defined, broad anticonvulsant profile.

CNS Drug Interaction and Sedative-Hypnotic Synergy Studies

The compound's unique capacity to enhance the central effects of ethanol, barbiturates, and other sedative-hypnotics positions it as a specialized tool for investigating mechanisms of pharmacodynamic synergy. It can be used to probe the interactions between natural products and clinically used CNS depressants, a research area where analogs lacking this potentiating property are of limited utility.

Behavioral Pharmacology of Locomotor Depression and Conditioned Responses

With established dose-response data for reducing motor activity (200-400 mg/kg) and depressing conditioned reflexes (300 mg/kg) , Dubinidine serves as a reliable reference compound in behavioral neuroscience. It is well-suited for studies exploring the neural substrates of locomotion, sedation, and learning/memory processes, offering a reproducible in vivo effect that is not a primary feature of all furoquinoline alkaloids .

Toxicological Benchmarking for Natural Product-Derived CNS Agents

The availability of defined LD50 values for both SC (970 mg/kg) and IP (855 mg/kg) routes of administration makes Dubinidine a valuable benchmark for toxicological assessments. It can be used as a reference standard for establishing safety margins when developing novel, structurally related CNS-active compounds, facilitating a comparative approach to preclinical safety evaluation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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